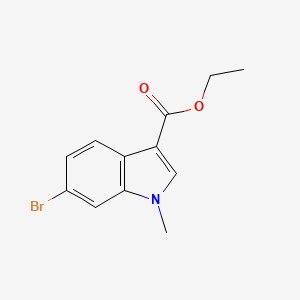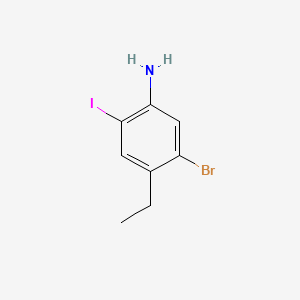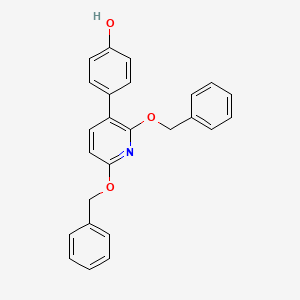
4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol is a complex organic compound characterized by its unique structure, which includes a phenol group attached to a pyridine ring substituted with two benzyloxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of suitable precursors.
Introduction of Benzyloxy Groups: The benzyloxy groups are introduced via nucleophilic substitution reactions, where benzyl alcohol reacts with the pyridine ring under basic conditions.
Attachment of the Phenol Group: The final step involves the coupling of the phenol group to the pyridine ring, often through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzyloxy groups can be reduced to benzyl alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,6-Bis(benzyloxy)pyridin-3-yl)boronic acid: Similar structure but with a boronic acid group instead of a phenol group.
4-(Benzyloxy)phenol: Contains a single benzyloxy group attached to a phenol ring.
2,6-Bis(benzyloxy)-3-bromopyridine: Similar pyridine structure with bromine substitution.
Uniqueness
4-(2,6-Bis(benzyloxy)pyridin-3-yl)phenol is unique due to the combination of its phenol and pyridine structures, which confer distinct chemical reactivity and potential biological activity. The presence of two benzyloxy groups further enhances its versatility in synthetic applications.
特性
分子式 |
C25H21NO3 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
4-[2,6-bis(phenylmethoxy)pyridin-3-yl]phenol |
InChI |
InChI=1S/C25H21NO3/c27-22-13-11-21(12-14-22)23-15-16-24(28-17-19-7-3-1-4-8-19)26-25(23)29-18-20-9-5-2-6-10-20/h1-16,27H,17-18H2 |
InChIキー |
FTUQDOHAUBZCGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=NC(=C(C=C2)C3=CC=C(C=C3)O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



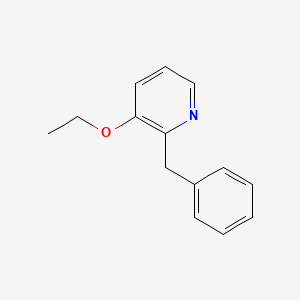
![5-[(3,4-dihydroxyphenyl)methylene]-2-thioxo-4-Thiazolidinone](/img/structure/B13932882.png)
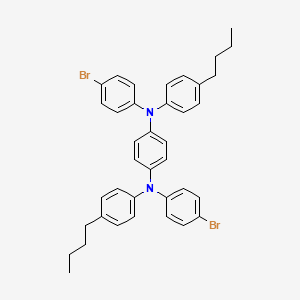

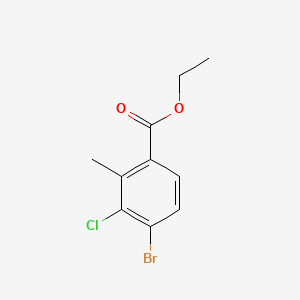
![1-{4-[5-(3,4,5-Trimethoxyphenyl)pyridin-3-Yl]phenyl}piperazine](/img/structure/B13932910.png)




